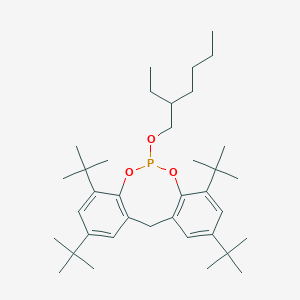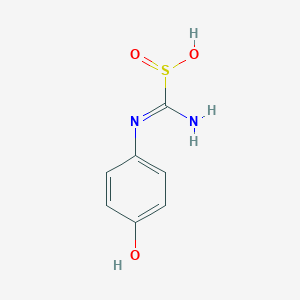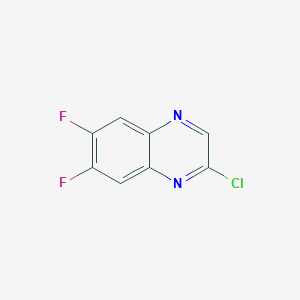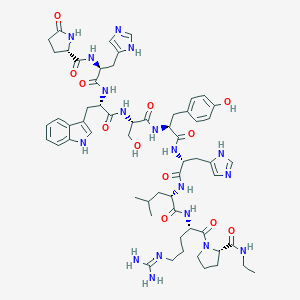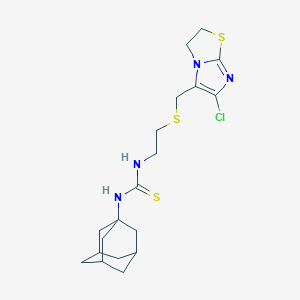
1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a thiourea derivative, which has been studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea involves its ability to bind to specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, this compound has been shown to inhibit the activity of urease, an enzyme that is involved in the breakdown of urea in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea are still being studied. However, some studies have shown that this compound has potential anticancer activity, as well as the ability to inhibit the growth of certain bacteria. Additionally, this compound has been shown to have potential as a diagnostic tool for detecting certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea in lab experiments is its potential as a selective inhibitor of specific enzymes and proteins. Additionally, this compound has potential as a diagnostic tool for detecting certain diseases. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on 1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea. One direction is to study its potential as an anticancer agent, as well as its ability to inhibit other enzymes and proteins in the body. Additionally, further research is needed to determine the safety and toxicity of this compound, as well as its potential as a diagnostic tool for detecting certain diseases. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of 1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea involves the reaction of adamantane-1-carbonyl chloride with 2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea has potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential as an anticancer agent, as well as its ability to inhibit enzymes such as carbonic anhydrase and urease. Additionally, this compound has been studied for its potential as a diagnostic tool for detecting certain diseases.
Eigenschaften
CAS-Nummer |
152218-06-9 |
|---|---|
Produktname |
1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea |
Molekularformel |
C19H27ClN4O2S3 |
Molekulargewicht |
443.1 g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-[2-[(6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylsulfanyl]ethyl]thiourea |
InChI |
InChI=1S/C19H27ClN4S3/c20-16-15(24-2-4-27-18(24)22-16)11-26-3-1-21-17(25)23-19-8-12-5-13(9-19)7-14(6-12)10-19/h12-14H,1-11H2,(H2,21,23,25) |
InChI-Schlüssel |
YBCXVHVSQHMPBN-UHFFFAOYSA-N |
SMILES |
C1CSC2=NC(=C(N21)CSCCNC(=S)NC34CC5CC(C3)CC(C5)C4)Cl |
Kanonische SMILES |
C1CSC2=NC(=C(N21)CSCCNC(=S)NC34CC5CC(C3)CC(C5)C4)Cl |
Synonyme |
1-(adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea 1-ADCHAT-thiourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



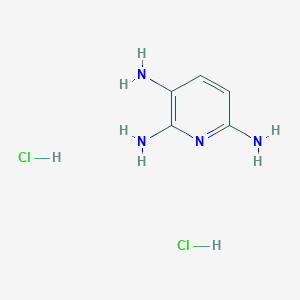
![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)
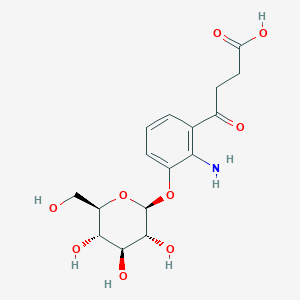
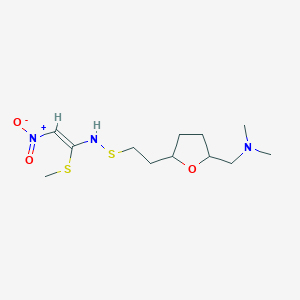

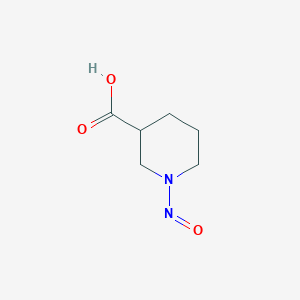
![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)
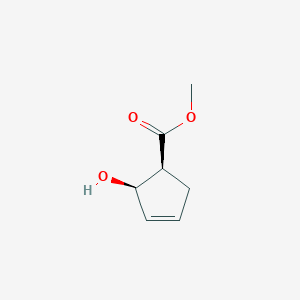
![Benzo[ghi]perylene-d12](/img/structure/B138407.png)
